

Tremacamra: A Soluble ICAM-1 Decoy Receptor for Rhinovirus Infections

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Compound of Interest

Compound Name: *tremacamra*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and clinical data available for **tremacamra**, a soluble recombinant form of the Intercellular Adhesion Molecule-1 (ICAM-1). **Tremacamra** was developed as an antiviral agent targeting the major group of human rhinoviruses (HRV), the primary causative agents of the common cold. This document details the molecular structure of **tremacamra**, its mechanism of action, available quantitative data from clinical and preclinical studies, and relevant experimental methodologies.

Molecular Structure of Tremacamra

Tremacamra is a soluble glycoprotein that corresponds to the extracellular domain of human Intercellular Adhesion Molecule-1 (ICAM-1). It is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells.^[1] The primary amino acid sequence of human ICAM-1, and therefore the protein backbone of **tremacamra**, is well-established.

Amino Acid Sequence

The canonical sequence of human ICAM-1 consists of 532 amino acids. **Tremacamra**, as a soluble form, comprises the extracellular portion of this protein. The full amino acid sequence of the human ICAM-1 protein is provided below, based on the UniProt entry P05362.

Glycosylation

ICAM-1 is a heavily glycosylated protein, and this post-translational modification is critical for its proper folding, stability, and function. The human ICAM-1 sequence contains eight potential N-linked glycosylation sites. While the precise glycan structures at each site on the **tremacamra** molecule are not publicly detailed, it is understood that being produced in CHO cells results in complex-type N-glycans. The presence and nature of these glycans are crucial for the solubility and biological activity of the molecule.

Three-Dimensional Structure

As of the latest available information, a specific PDB (Protein Data Bank) entry for the full-length soluble **tremacamra** molecule has not been deposited. However, the structures of individual or paired immunoglobulin-like domains of ICAM-1 have been determined, providing insight into the overall fold and the rhinovirus binding site. The extracellular portion of ICAM-1 consists of five immunoglobulin-like domains (D1-D5). The binding site for the major group of human rhinoviruses is located on the first N-terminal domain (D1).

Mechanism of Action

Tremacamra functions as a competitive antagonist of the natural cell surface receptor for the major group of human rhinoviruses.

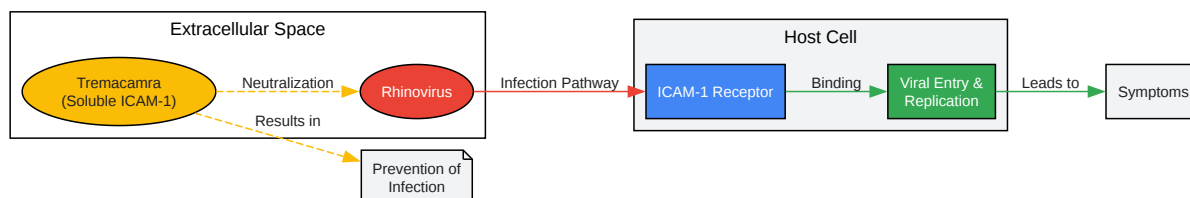
Rhinovirus Entry and the Role of ICAM-1

The majority of human rhinovirus serotypes initiate infection by binding to ICAM-1 expressed on the surface of respiratory epithelial cells. This interaction facilitates the entry of the virus into the host cell, leading to viral replication and the subsequent symptoms of the common cold.

Decoy Receptor Activity

Tremacamra, as a soluble form of the ICAM-1 extracellular domain, acts as a "decoy receptor." When administered, it circulates in the nasal passages and binds to rhinovirus particles before they can attach to the ICAM-1 on the host cells. This binding neutralizes the virus, preventing it from initiating an infection.

The signaling pathway for rhinovirus infection and the inhibitory action of **tremacamra** can be visualized as follows:



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Caption: Mechanism of action of **tremacamra** as a decoy receptor for rhinovirus.

Quantitative Data

Binding Affinity

Preclinical studies using surface plasmon resonance have quantified the binding of soluble ICAM-1 to human rhinovirus 3 (HRV3). These studies revealed two classes of binding sites on the virus.

Parameter	High-Affinity Site	Low-Affinity Site
Association Rate Constant (kon)	2450 ± 300 M ⁻¹ s ⁻¹	134 ± 11 M ⁻¹ s ⁻¹
Dissociation Rate Constant (koff)	1.7 ± 0.1 × 10 ⁻³ s ⁻¹	1.7 ± 0.1 × 10 ⁻³ s ⁻¹
Dissociation Constant (Kd)	0.7 ± 0.1 μM	12.5 ± 1.2 μM

Table 1: Binding kinetics of soluble ICAM-1 to Human Rhinovirus 3.

Clinical Efficacy

A significant clinical trial investigated the efficacy of intranasally administered **tremacamra** in preventing experimental rhinovirus colds.[2] The study involved healthy volunteers challenged with rhinovirus type 39.[2] The results are summarized below.

Outcome Measure	Placebo Group (n=96)	Tremacamra Group (n=81)	P-value
Total Symptom Score (\pm 95% CI)	17.6 (\pm 2.7)	9.6 (\pm 2.9)	< .001
Proportion of Clinical Colds (%)	67%	44%	< .001
Nasal Mucus Weight (g, \pm 95% CI)	32.9 (\pm 8.8)	14.5 (\pm 9.4)	< .001

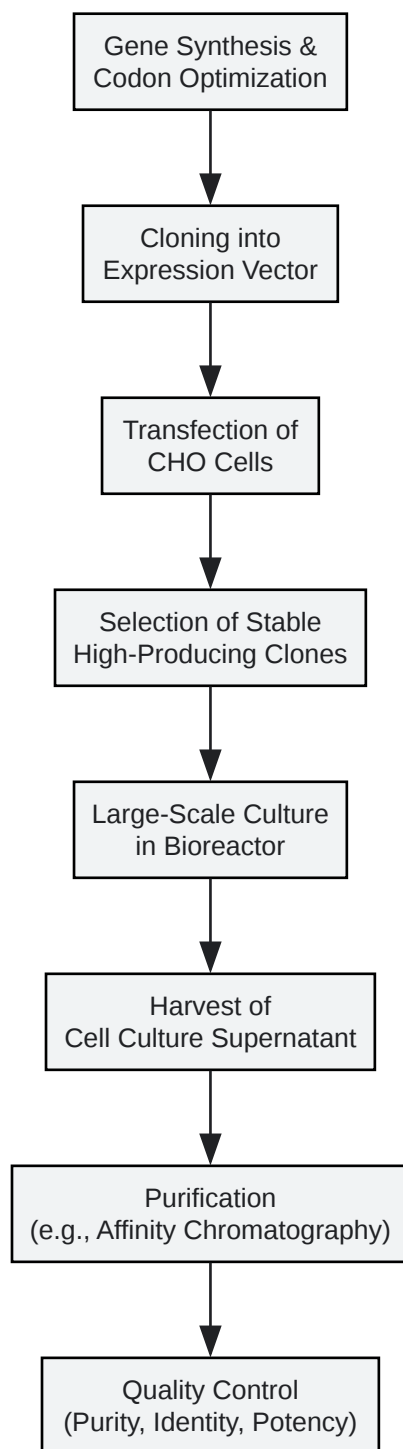
Table 2: Efficacy of **tremacamra** in an experimental rhinovirus infection model.[\[2\]](#)

Experimental Protocols

Detailed proprietary protocols for the industrial production of **tremacamra** and its specific clinical trial are not publicly available. However, based on published literature, generalized methodologies can be outlined.

Recombinant Production of Soluble ICAM-1 (Generalized)

A general workflow for the production of a recombinant soluble protein like **tremacamra** in CHO cells is as follows:



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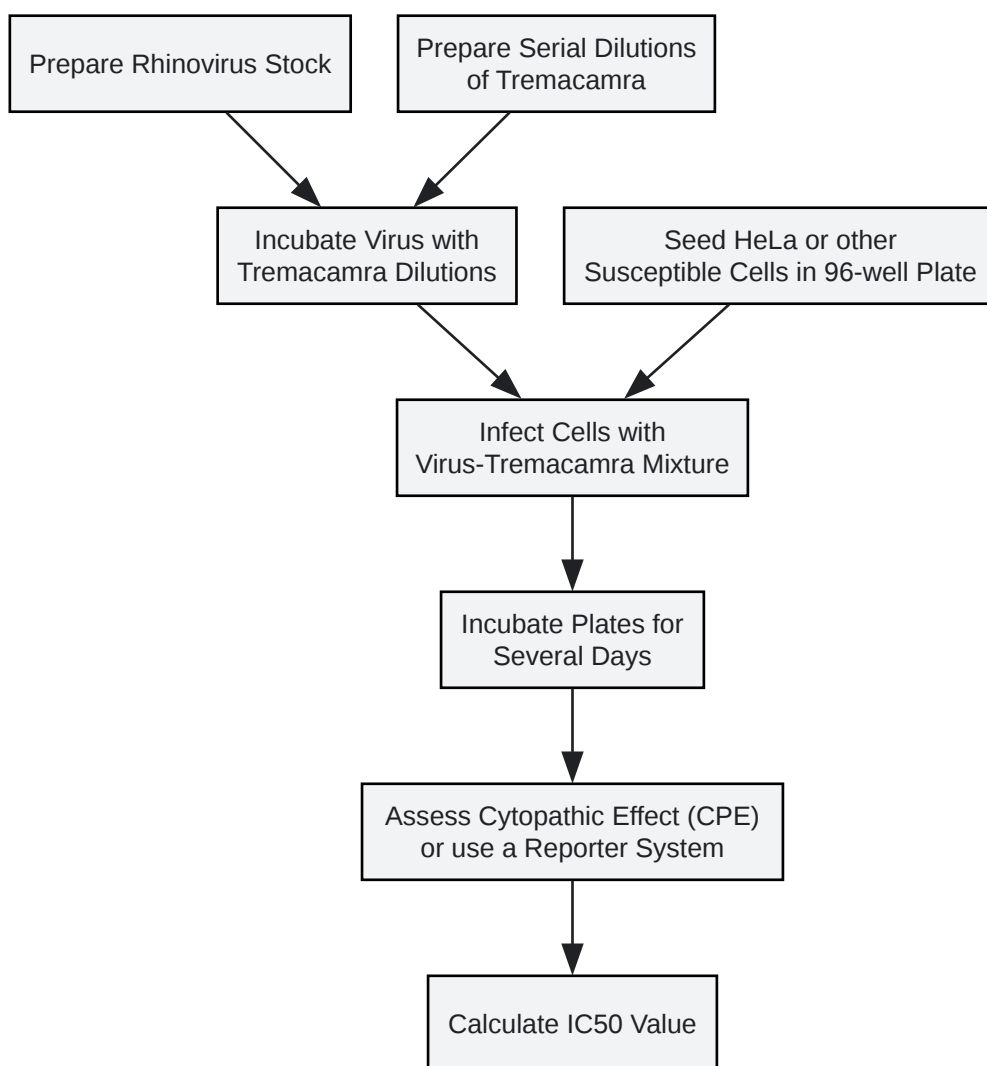
Caption: Generalized workflow for recombinant protein production in CHO cells.

- **Vector Construction:** The cDNA encoding the extracellular domain of human ICAM-1 is cloned into a mammalian expression vector.

- **Cell Culture and Transfection:** Chinese hamster ovary (CHO) cells are cultured and transfected with the expression vector.
- **Selection and Amplification:** Stably transfected cells are selected using a selectable marker, and high-producing clones may be isolated.
- **Large-Scale Culture:** The selected CHO cell line is grown in large-scale bioreactors to produce the recombinant protein, which is secreted into the culture medium.
- **Purification:** The soluble ICAM-1 is purified from the cell culture supernatant using a series of chromatography steps, such as affinity chromatography, ion exchange, and size exclusion chromatography.
- **Quality Control:** The final product is subjected to rigorous quality control to ensure purity, identity, and potency.

Rhinovirus Neutralization Assay (Generalized)

This assay is used to determine the ability of a compound like **tremacamra** to inhibit the infectivity of a rhinovirus.



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Caption: Workflow for a typical rhinovirus neutralization assay.

- Cell Preparation: A monolayer of a susceptible cell line (e.g., HeLa cells) is prepared in a multi-well plate.
- Compound Dilution: A serial dilution of **tremacamra** is prepared.
- Virus-Compound Incubation: A known amount of rhinovirus is incubated with the different concentrations of **tremacamra**.
- Infection: The cell monolayers are infected with the virus-**tremacamra** mixtures.

- Incubation: The plates are incubated for a period of time to allow for viral replication.
- Assessment: The degree of viral-induced cytopathic effect (CPE) is assessed, or a quantitative method such as a cell viability assay is used.
- IC50 Determination: The concentration of **tremacamra** that inhibits 50% of the viral CPE (the IC50) is calculated.

Clinical Trial Methodology (Summary from Turner et al., 1999)

The pivotal clinical trial for **tremacamra** followed a rigorous design to assess its efficacy.[\[2\]](#)

- Study Design: Four randomized, double-blind, placebo-controlled trials were conducted.[\[2\]](#)
- Participants: Healthy adult volunteers with low antibody titers to the challenge virus were enrolled.[\[2\]](#)
- Intervention: **Tremacamra** or a placebo was administered intranasally.[\[2\]](#) Dosing was 367 µg per nostril, six times a day for seven days, totaling 4.4 mg/day.[\[2\]](#) Treatment was initiated either 7 hours before or 12 hours after viral challenge.[\[2\]](#)
- Challenge: Participants were inoculated with rhinovirus type 39.[\[2\]](#)
- Outcome Measures: The primary outcomes were the rate of infection (determined by viral isolation and seroconversion), total symptom scores, the proportion of participants developing a clinical cold, and the weight of nasal secretions.[\[2\]](#)

Conclusion

Tremacamra represents a targeted antiviral strategy that leverages a deep understanding of the molecular interactions between human rhinoviruses and their host cell receptor. By acting as a soluble decoy receptor, it effectively neutralizes the virus before it can initiate infection. The available clinical data demonstrates a significant reduction in the severity of experimental rhinovirus infections. While further development of **tremacamra** did not proceed to a commercial product, the data and methodologies associated with its study provide a valuable framework for the development of future antiviral therapies targeting viral entry.

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